Pktpkkakkl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

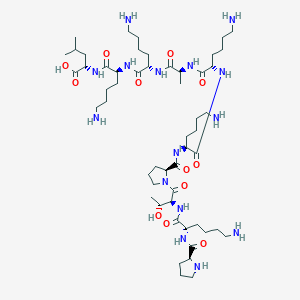

Pktpkkakkl: is a synthetic peptide derived from the histone H1 peptide sequence. It is specifically designed to act as a substrate for cyclin-dependent kinase 5 (CDK5), a serine/threonine kinase predominantly active in neuronal tissues . The peptide sequence of this compound is Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, and it is known for its high affinity for the active site of CDK5 .

准备方法

Synthetic Routes and Reaction Conditions: Pktpkkakkl is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid (Leucine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (Lysine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

化学反应分析

Types of Reactions: Pktpkkakkl primarily undergoes phosphorylation, a type of substitution reaction where a phosphate group is added to the peptide by CDK5. This reaction is crucial for the peptide’s role as a substrate in kinase assays .

Common Reagents and Conditions:

Reagents: Adenosine triphosphate (ATP) as the phosphate donor, CDK5 enzyme.

Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature (37°C).

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using mass spectrometry or HPLC .

科学研究应用

Pktpkkakkl is widely used in scientific research, particularly in studies involving CDK5. Its applications include:

Enzyme Activity Assays: Used to measure the activity of CDK5 by monitoring the phosphorylation of this compound.

Biomarker Studies: Serves as a biomarker for CDK5 activity in various cellular processes.

Cell Signaling Research: Helps in understanding the role of CDK5 in cell signaling pathways, particularly in neuronal tissues.

Drug Development: Used in screening potential inhibitors of CDK5, which could be therapeutic targets for neurodegenerative diseases.

作用机制

Pktpkkakkl exerts its effects by acting as a substrate for CDK5. The mechanism involves the binding of this compound to the active site of CDK5, where it undergoes phosphorylation. This phosphorylation event is crucial for the regulation of various cellular processes, including cell cycle progression and neuronal signaling .

Molecular Targets and Pathways:

Target: Cyclin-dependent kinase 5 (CDK5).

Pathways: Involved in the regulation of the cell cycle, neuronal development, and synaptic plasticity.

相似化合物的比较

Pktpkkakkl is unique due to its specific sequence derived from histone H1 and its high affinity for CDK5. Similar compounds include other synthetic peptides designed as substrates for kinases, such as:

Histone H1-derived peptides: Similar sequences derived from histone H1 but with variations in amino acid composition.

Tau-derived peptides: Peptides derived from the tau protein, another substrate for CDK5.

This compound stands out due to its optimized sequence for high-affinity binding to CDK5, making it a valuable tool in kinase research .

生物活性

PKTPKKAKKL is a peptide derived from the histone H1 sequence and has been identified as a substrate for cyclin-dependent kinase 5 (CDK5). This compound plays a significant role in various biological processes, particularly in the phosphorylation of proteins, which is a critical mechanism in regulating cellular functions such as the cell cycle, neuronal signaling, and apoptosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as a substrate for CDK5, which is involved in the phosphorylation of several proteins that regulate neuronal functions and cell cycle progression. The phosphorylation process is crucial for modulating protein interactions and activities within the cell.

- Phosphorylation by CDK5 : The peptide is phosphorylated at specific serine residues, which can alter the conformation and function of target proteins. For instance, studies have shown that phosphorylation at certain sites significantly affects tau protein's ability to stabilize microtubules during mitosis .

- Role in Neuronal Function : CDK5-mediated phosphorylation of this compound is particularly relevant in neuronal contexts, where it influences synaptic plasticity and neurodegenerative processes. The dysregulation of CDK5 activity has been implicated in various neurological disorders, including Alzheimer's disease .

Research Findings

Numerous studies have investigated the biological activity of this compound and its implications in health and disease. Below are key findings summarized in a table format:

Case Studies

Case studies provide insights into the practical applications of this compound in research settings:

-

Neurodegeneration Studies :

- Research has demonstrated that modifying the phosphorylation state of tau via this compound can influence neurofibrillary tangle formation, a hallmark of Alzheimer's disease. This suggests that targeting CDK5 activity may offer new avenues for treatment.

-

Cancer Research :

- In cancer models, inhibiting CDK5 using peptides like this compound has shown promise in reducing tumor growth by inducing apoptosis in cancer cells. This underscores the potential of using such substrates as part of therapeutic strategies against malignancies.

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZMVAFYNVHXHA-BJSZDZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H99N15O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。